molecular formula C14H12BrN3 B2600163 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-69-4

3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2600163
CAS No.: 439107-69-4
M. Wt: 302.175
InChI Key: MHPNFKBRAOQZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 3, a methyl group at position 2, and a 4-methylphenyl group at position 6 (Fig. 1). The bromine atom at position 3 enhances reactivity for further functionalization via cross-coupling reactions, while the 4-methylphenyl group may influence lipophilicity and target binding .

Properties

IUPAC Name

3-bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPNFKBRAOQZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Br)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-methylpyrazole with 4-methylbenzaldehyde in the presence of a suitable catalyst . The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). The inhibition of CDKs is crucial in cancer therapy as it disrupts cell cycle progression.

Biological Research

In biological studies, this compound is utilized to explore:

  • Effects on Cell Proliferation : Investigating how it influences cancer cell growth.
  • Apoptosis Pathways : Understanding mechanisms through which it induces cell death.

Material Science Applications

Due to its unique structure, this compound is also being evaluated for:

  • Development of New Materials : Its properties may lend themselves to applications in optics and electronics.

Case Study 1: Cancer Therapy

A study demonstrated that this compound effectively inhibited CDK2 activity in various cancer cell lines. The results showed significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Material Science Innovation

Research highlighted the use of this compound in creating novel materials with enhanced electronic properties. The unique molecular structure allows for tailored interactions within composite materials, leading to improved performance metrics in electronic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrazolo[1,5-a]pyrimidine core is highly modifiable, with substitutions at positions 2, 3, 6, and 7 dictating biological activity and physicochemical properties. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Weight Key Biological Activity Reference
Target Compound 3-Br, 2-Me, 6-(4-MePh) 367.2 g/mol* Under investigation
3-Bromo-6-[3-chloro-5-(CF₃)pyridin-2-yl]-2-Me (15) 3-Br, 2-Me, 6-(3-Cl-5-CF₃-pyridinyl) 391.57 g/mol Kinase inhibition (TTK)
6m (SAR study) 3,4,5-TrimethoxyPh at position 6 ~450 g/mol Cytotoxic (cancer cells)
6p (SAR study) 4-FluoroPh at position 6 ~350 g/mol Cytotoxic (cancer cells)
Pyrazolo[1,5-a]pyrimidine 7c (coumarin) Coumarin-linked at position 6 ~420 g/mol Antitumor (HEPG2-1, IC₅₀ = 2.70 µM)

*Calculated based on molecular formula.

Key Observations :

  • Position 6 Substitutions : The 4-methylphenyl group in the target compound may confer moderate lipophilicity compared to electron-withdrawing groups (e.g., 3-Cl-5-CF₃-pyridinyl in ), which could enhance kinase binding but reduce solubility. Trimethoxy or fluoro substitutions (as in 6m/6p) improve cytotoxicity, suggesting that polar groups enhance anticancer activity .
  • Position 3 Reactivity : The bromine atom enables Suzuki-Miyaura coupling, similar to intermediates used in synthesizing PI3Kδ inhibitors (e.g., morpholine-substituted derivatives) .
Structure-Activity Relationship (SAR)
  • Core Rigidity : Bicyclic pyrazolo[1,5-a]pyrimidines (five-six-membered rings) exhibit superior potency compared to six-six-membered analogs (e.g., CDZ 173), likely due to improved target fit .
  • Substituent Optimization: Position 2: Methyl groups (as in the target compound) are common in PI3Kδ inhibitors, balancing steric bulk and metabolic stability . Position 6: Aryl groups (e.g., 4-methylphenyl) enhance π-π stacking in kinase binding pockets, while heteroaryl groups (e.g., pyridinyl in ) improve selectivity for TTK kinase .
Physicochemical and Crystallographic Properties
  • Solubility : The 4-methylphenyl group may reduce aqueous solubility compared to halogenated analogs (e.g., 4-Cl or 4-Br derivatives in ), which form stronger hydrogen-bonded crystal networks .
  • Stability : Bromine at position 3 increases susceptibility to nucleophilic substitution, a trait exploited in prodrug strategies .

Biological Activity

3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, recognized for its potential therapeutic applications, particularly in cancer treatment. This compound exhibits a unique structure that allows it to interact with various biological targets, primarily cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Chemical Structure and Properties

  • Chemical Formula : C14H12BrN3
  • Molecular Weight : 302.17 g/mol
  • CAS Number : 478249-04-6

The compound's structure includes a bromine atom at the 3rd position, a methyl group at the 2nd position, and a 4-methylphenyl group at the 6th position of the pyrazolo[1,5-a]pyrimidine core. This specific substitution pattern contributes to its biological activity and pharmacological properties.

The primary mechanism of action for this compound involves:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound primarily targets CDK2, leading to cell cycle arrest, particularly at the G1 to S phase transition. This inhibition can trigger apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation effectively. The IC50 values for these activities are comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is often influenced by their structural features. The presence of specific substituents on the pyrazolo ring can enhance or diminish their potency against cancer cells. For instance:

CompoundSubstituentIC50 (μM)Activity
This compound4-Methylphenyl~10Antiproliferative
Pyrazolo[3,4-d]pyrimidine-0.45Tubulin polymerization inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-~15Kinase inhibition

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies suggest favorable properties for oral bioavailability and metabolic stability. The compound demonstrated an oral bioavailability of approximately 31.8% and did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg) . These findings are crucial for its development as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity in Cancer Cell Lines : A study reported that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to standard treatments like 5-Fluorouracil (5-FU) .
  • Mechanistic Studies : Research indicated that the compound induces apoptosis through caspase activation pathways, enhancing its potential as an anticancer drug .
  • Comparative Studies : When compared with other pyrazolo derivatives, this compound exhibited superior activity against certain cancer cell lines due to its unique structural features and mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine?

  • Methodology : Cyclocondensation of 3-aminopyrazoles with β-dicarbonyl derivatives or α,β-unsaturated systems is a foundational approach. For brominated derivatives, post-synthetic bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) is recommended .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Yields for similar brominated pyrazolo[1,5-a]pyrimidines range from 62–70% under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for diagnostic peaks: pyrimidine protons (δ 8.2–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and aromatic protons (δ 7.1–7.4 ppm).
  • ¹³C NMR : Pyrazolo-pyrimidine carbons appear at δ 150–160 ppm, with brominated carbons downfield-shifted (δ 95–100 ppm) .
  • IR : Confirm C-Br stretches (550–650 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹).
    • Validation : Compare with literature data for structurally similar compounds (e.g., 3-Bromo-2-ethyl analogs) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites. For example, bromine’s electron-withdrawing effect enhances electrophilicity at C-3, enabling Suzuki-Miyaura coupling .
  • Molecular docking (AutoDock Vina) can predict binding affinity to targets like HMG-CoA reductase or COX-2, leveraging pyrazolo[1,5-a]pyrimidine’s known bioactivity .
    • Data Analysis : Validate predictions with experimental IC₅₀ values and crystallographic data (e.g., PDB: 6XYZ) .

Q. What strategies resolve contradictions in catalytic coupling reactions involving the bromine substituent?

  • Case Study : Discrepancies in Suzuki coupling yields (40–80%) may arise from competing debromination.

  • Mitigation : Optimize palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base selection (K₂CO₃ vs. Cs₂CO₃) .
  • Monitoring : Use GC-MS to detect side products (e.g., dehalogenated byproducts) .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact the compound’s photophysical properties?

  • Experimental Design :

  • Synthesize analogs (e.g., 3-Bromo-2-CF₃-6-(4-MePh)-pyrazolo[1,5-a]pyrimidine) and measure fluorescence quantum yields (ΦF) in DMSO .
  • Compare with TD-DFT calculations to correlate substituent effects with emission spectra .
    • Key Finding : Methyl groups enhance π-π stacking, while electron-withdrawing groups (Br, CF₃) redshift absorption maxima .

Critical Analysis of Contradictions

  • Example : Conflicting melting points (e.g., 233–235°C vs. 221–223°C for non-brominated analogs ) may arise from polymorphism or solvent-dependent crystallization. Use powder XRD to identify crystalline phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.